molecular formula C17H16ClN3O4 B3959549 N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide

Cat. No.: B3959549
M. Wt: 361.8 g/mol
InChI Key: XVVGYFPNQLWHPA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group, a morpholine ring, and a nitro group attached to a benzamide core

Properties

IUPAC Name

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-12-2-1-3-13(10-12)19-17(22)15-11-14(21(23)24)4-5-16(15)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVGYFPNQLWHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. Finally, the 3-chlorophenyl group is attached via an amide bond formation.

    Nitration: The starting benzene derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Morpholine Introduction: The nitrobenzene derivative is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholinyl derivative.

    Amide Bond Formation: The final step involves the reaction of the morpholinyl derivative with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 3-chloroaniline derivative.

    Substitution: Various substituted benzamides.

    Hydrolysis: 3-chlorobenzoic acid and morpholine.

Scientific Research Applications

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring and the 3-chlorophenyl group contribute to the compound’s binding affinity to its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with an ethyl linkage instead of a morpholine ring.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core instead of a benzamide core.

    N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: Contains a piperazine ring and a thiazepine moiety.

Uniqueness

N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide
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N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitrobenzamide

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